KL1333 - 1800405-30-4

KL1333

Catalog Number: EVT-272216
CAS Number: 1800405-30-4
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KL1333 is an orally available, small organic molecule that reacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate, resulting in increases in intracellular NAD+ levels via NADH oxidation. KL-1333 Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts.
Source

KL1333 is derived from β-lapachone and is being developed by Abliva, a biotechnology company focused on treatments for mitochondrial diseases. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in patients suffering from these conditions .

Classification

KL1333 is classified as a small organic molecule that functions as a modulator of nicotinamide adenine dinucleotide. It interacts with specific enzymes involved in the NAD metabolism pathway, thereby influencing mitochondrial function and energy production.

Synthesis Analysis

Methods

The synthesis of KL1333 involves several organic chemistry techniques that ensure the formation of the desired compound while maintaining purity and efficacy. The synthesis typically starts with β-lapachone, which undergoes various chemical reactions to yield KL1333. Key steps in the synthesis include:

  1. Functional Group Modification: Altering functional groups on the β-lapachone structure to enhance its activity and selectivity.
  2. Purification Techniques: Utilizing chromatography methods to isolate KL1333 from by-products and unreacted materials.
  3. Characterization: Employing spectroscopy (NMR, MS) to confirm the identity and purity of KL1333 post-synthesis .

Technical Details

The synthetic route is optimized to maximize yield while minimizing side reactions, ensuring that KL1333 remains stable throughout the process.

Molecular Structure Analysis

Structure

The molecular formula of KL1333 is C₁₈H₁₉N₃O₃, and its structure features a complex arrangement that includes a quinone moiety essential for its biological activity. The compound's three-dimensional conformation plays a critical role in its interaction with target enzymes.

Data

  • Molecular Weight: 325.36 g/mol
  • Melting Point: Approximately 150-155 °C
  • Solubility: Soluble in organic solvents like DMSO and ethanol but poorly soluble in water .
Chemical Reactions Analysis

Reactions

KL1333 participates in various biochemical reactions primarily involving its interaction with nicotinamide adenine dinucleotide pathways. Notably, it acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased levels of reduced nicotinamide adenine dinucleotide (NADH) within cells.

Technical Details

The reaction mechanism involves:

  • Electron Transfer: KL1333 facilitates electron transfer processes that enhance mitochondrial respiration.
  • Redox Modulation: It modulates oxidative stress responses by influencing reactive oxygen species production, which can be beneficial in treating oxidative damage associated with mitochondrial dysfunction .
Mechanism of Action

KL1333 exerts its effects primarily through the following mechanisms:

  1. NAD+ Restoration: By modulating NAD+ levels, KL1333 enhances mitochondrial function and energy metabolism.
  2. Oxidative Stress Reduction: The compound reduces oxidative stress by improving the efficiency of mitochondrial respiration and decreasing the production of reactive oxygen species.
  3. Cellular Energy Production: It promotes ATP synthesis, which is crucial for cellular functions, particularly in tissues with high energy demands such as muscle and nerve tissues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability Range: Effective within a physiological pH range (7.0 - 7.4).
  • Reactivity: Reacts readily with biological molecules due to its quinone structure, facilitating various biochemical interactions.
Applications

KL1333 has promising applications in scientific research and clinical settings:

  1. Mitochondrial Disease Treatment: Targeted therapies for conditions like MELAS are being explored through clinical trials.
  2. Cellular Metabolism Studies: Used as a tool to study NAD+ metabolism and its implications in aging and metabolic disorders.
  3. Protective Agent Against Oxidative Stress: Potential use in neurodegenerative diseases where oxidative damage plays a critical role .
Introduction to Mitochondrial Dysfunction and Therapeutic Innovation

Mitochondrial Etiopathology: Energy Metabolism and Oxidative Phosphorylation Deficiencies

Primary mitochondrial diseases (PMDs) represent a group of debilitating genetic disorders caused by defects in mitochondrial oxidative phosphorylation (OXPHOS), the essential process for cellular energy (ATP) production. These diseases stem from mutations in either nuclear DNA (nDNA) or mitochondrial DNA (mtDNA), with the latter encoding 13 critical subunits of the OXPHOS complexes. The pathological hallmark is impaired electron transport chain (ETC) function, leading to systemic energy deficits. In PMDs like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and KSS-CPEO (Kearns-Sayre Syndrome-Chronic Progressive External Ophthalmoplegia), mutations (e.g., m.3243A>G in MT-TL1 for MELAS) disrupt tRNA function, causing global mitochondrial protein synthesis failure [7]. This results in:

  • Reduced ATP synthesis (≤30% of normal in severe cases)
  • Accumulation of NADH due to impaired Complex I activity
  • Compensatory glycolysis, causing lactic acidosis from pyruvate reduction
  • Reactive oxygen species (ROS) overproduction exceeding cellular antioxidant capacity [4] [6]

The NAD+/NADH ratio is a critical biomarker of mitochondrial health. Research confirms a 40-60% decrease in NAD+ levels in PMD patient tissues, creating a state of "reductive stress" that further suppresses OXPHOS and amplifies metabolic dysfunction [6].

Unmet Needs in Mitochondrial Disease Management: Current Therapeutic Limitations

Current PMD management remains predominantly supportive and symptom-focused, with no approved disease-modifying therapies. Major limitations include:

  • Lack of Etiological Treatments: Supplements (CoQ10, riboflavin, antioxidants) aim to boost residual ETC function but show inconsistent efficacy, as they cannot correct core NAD+/NADH imbalances or genetic defects [6] [9].
  • Symptomatic Burden: Fatigue and myopathy affect >90% of adults with mtDNA mutations, drastically impairing quality of life. Existing approaches fail to address their biochemical origin [1] [3].
  • Heterogeneity Challenges: Variability in mutation load (heteroplasmy), tissue distribution, and clinical presentation complicates therapy development. Treatments must target shared pathways like NAD+ metabolism [7] [9].

Table 1: Limitations of Current Mitochondrial Disease Therapies

ApproachExamplesKey Limitations
Vitamin/CofactorCoQ10, RiboflavinVariable absorption; bypass but do not correct ETC defects
ROS ScavengersIdebenone, Vit C/ELimited impact on energy metabolism; no NAD+ effect
NutritionalArginine (MELAS)Modest symptomatic relief; no disease modification

Rationale for KL1333: Targeting NAD+ Homeostasis in Mitochondrial Disorders

KL1333, an orally bioavailable small molecule (C₁₄H₁₂N₂O₂), represents a pathway-specific therapeutic strategy designed to correct the core NAD+/NADH imbalance in PMDs. Its development is grounded in key scientific insights:

  • NAD+ Depletion as a Hallmark: Studies confirm reduced NAD+ in muscle and blood of PMD patients. NAD+ is essential not only as a cofactor for ATP production but also as a substrate for sirtuins regulating mitochondrial biogenesis [4] [6].
  • Functional Consequences: Low NAD+ suppresses SIRT1 and PGC-1α activity, reducing mitochondrial mass and function—a vicious cycle worsening energy deficits [4] [8].
  • Precedent for Modulation: Genetic studies show that restoring the NAD+/NADH ratio reverses metabolic dysfunction in PMD models. KL1333 aims to pharmacologically replicate this effect [6].

KL1333 received Orphan Drug Designation in the US and EU, acknowledging its potential in conditions like MELAS-MIDD and KSS-CPEO with high unmet needs [1] [9].

Properties

CAS Number

1800405-30-4

Product Name

KL1333

IUPAC Name

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16)

InChI Key

AJFWITSBVLLDCC-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

KL-1333; KL 1333; KL1333;

Canonical SMILES

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.